(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Overview
Description
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is a heterocyclic compound that features a triazole fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the triazole ring. The azepine ring is then formed through further cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazole and azepine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Acylation: Carboxylic acid anhydrides and chlorides, often under heating conditions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can lead to N-acyl or C-acyl derivatives, depending on the reaction conditions .
Scientific Research Applications
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs, particularly non-steroidal anti-inflammatory agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action for compounds based on the (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile scaffold involves interaction with specific molecular targets. For example, some derivatives have been shown to inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
- Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate .
- (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine .
- (2Z)-2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(2-thienyl)-2-propenenitrile hydrobromide .
Uniqueness
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is unique due to its specific structural features, which allow for a wide range of chemical modifications and potential biological activities. Its fused triazole-azepine ring system provides a versatile scaffold for drug development, distinguishing it from other similar compounds.
Biological Activity
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloazepines, which are known for their diverse pharmacological properties. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.31 g/mol. The presence of the triazole and azepine rings contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles possess activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism is believed to involve the inhibition of essential bacterial enzymes.
Anti-inflammatory Effects
The anti-inflammatory potential of triazoloazepines has been explored in various studies. Compounds with similar structures have shown efficacy in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound may exhibit similar effects.
Anticancer Properties
The anticancer activity of triazole derivatives has been well-documented. Research indicates that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The potential for this compound to act as an anticancer agent warrants further investigation.
Study 1: Antimicrobial Activity
A study focused on synthesizing various triazole derivatives revealed that compounds with a similar structure to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded between 10 to 50 µg/mL for effective compounds .
Study 2: Anti-inflammatory Mechanism
In another study examining the anti-inflammatory properties of triazole derivatives, it was found that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro. The study utilized human peripheral blood mononuclear cells treated with the compounds and measured cytokine levels using ELISA assays .
Comparative Analysis of Similar Compounds
Properties
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFLXSYUOJMEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385960 | |
Record name | (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116598-69-7 | |
Record name | (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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